Butamisole
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Overview
Description
Butamisole is an imidazothiazole derivative used primarily as an anthelmintic agent in veterinary medicine. It is effective against parasitic nematodes such as whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) in dogs . This compound acts as a nicotinic acetylcholine receptor agonist, leading to paralysis and expulsion of the parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butamisole can be synthesized through a multi-step process involving the reaction of 2-methylpropionanilide with 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Butamisole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Butamisole has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of imidazothiazole derivatives.
Biology: Investigated for its effects on parasitic nematodes and potential use in controlling parasitic infections.
Medicine: Explored for its potential immunomodulatory effects and possible applications in treating autoimmune diseases.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Butamisole exerts its effects by acting as a nicotinic acetylcholine receptor agonist. It binds to the receptor, causing depolarization of the neuromuscular junction, leading to paralysis of the parasite. This paralysis prevents the parasite from maintaining its position in the host, resulting in its expulsion .
Comparison with Similar Compounds
Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.
Tetramisole: A racemic mixture of levamisole and its inactive isomer.
Uniqueness of Butamisole: this compound is unique in its specific use for treating certain parasitic infections in dogs. While levamisole and tetramisole are used more broadly in livestock and other animals, this compound’s application is more targeted .
Properties
CAS No. |
54400-59-8 |
---|---|
Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1 |
InChI Key |
YWDWYOALXURQPZ-CYBMUJFWSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |
Synonyms |
utamisole butamisole hydrochloride butamisole hydrochloride, (+-)-isomer butamisole hydrochloride, (-)-isomer butamisole, (+-)-isomer Styquin |
Origin of Product |
United States |
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